N-(2-(dimethylamino)ethyl)-4-iodo-N-methylbenzenesulfonamide
Description
Properties
Molecular Formula |
C11H17IN2O2S |
|---|---|
Molecular Weight |
368.24 g/mol |
IUPAC Name |
N-[2-(dimethylamino)ethyl]-4-iodo-N-methylbenzenesulfonamide |
InChI |
InChI=1S/C11H17IN2O2S/c1-13(2)8-9-14(3)17(15,16)11-6-4-10(12)5-7-11/h4-7H,8-9H2,1-3H3 |
InChI Key |
SSIFAZRKLCTERH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCN(C)S(=O)(=O)C1=CC=C(C=C1)I |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of N-(2-(dimethylamino)ethyl)-4-iodo-N-methylbenzenesulfonamide typically follows a multi-step procedure:
- Preparation of the sulfonyl chloride intermediate, specifically 4-iodobenzenesulfonyl chloride.
- Nucleophilic substitution of the sulfonyl chloride with an appropriate amine, here N-methyl-2-(dimethylamino)ethylamine.
- Purification and isolation of the final sulfonamide product.
These steps are supported by well-established organic synthesis methodologies for sulfonamide formation.
Preparation of 4-Iodobenzenesulfonyl Chloride
The key starting material, 4-iodobenzenesulfonyl chloride, is usually prepared by chlorosulfonation of 4-iodobenzene. The chlorosulfonation reaction involves treatment of 4-iodobenzene with chlorosulfonic acid under controlled temperature conditions (typically between −30 °C to +30 °C) to introduce the sulfonyl chloride group onto the aromatic ring. The reaction mixture is then quenched by pouring into an ice and aqueous ammonia mixture to yield the sulfonamide intermediate or the sulfonyl chloride itself, depending on the protocol.
Nucleophilic Substitution with N-Methyl-2-(dimethylamino)ethylamine
The prepared 4-iodobenzenesulfonyl chloride is reacted with N-methyl-2-(dimethylamino)ethylamine under basic conditions to form the target sulfonamide. The reaction is generally carried out in an inert solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium carbonate to neutralize the released hydrochloric acid.
A typical procedure involves:
- Dissolving 4-iodobenzenesulfonyl chloride in anhydrous dichloromethane.
- Adding the amine slowly with stirring at low temperature to control the exothermic reaction.
- Stirring the reaction mixture for several hours at room temperature or slightly elevated temperature (e.g., 40–70 °C).
- Workup by aqueous extraction to remove inorganic salts.
- Purification by recrystallization or chromatography.
Data Table: Typical Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Chlorosulfonation | 4-Iodobenzene + chlorosulfonic acid | −30 to +30 | 1–2 | 85–95 | Quenched in ice/ammonia mixture |
| Sulfonyl chloride isolation | Extraction and drying | Room temp | — | — | Used directly or purified as needed |
| Sulfonamide formation | 4-Iodobenzenesulfonyl chloride + N-methyl-2-(dimethylamino)ethylamine + base (e.g., triethylamine) | 0–25 (initial), then 25–70 | 4–6 | 70–90 | Solvent: dichloromethane or THF |
| Purification | Recrystallization or chromatography | — | — | — | To obtain analytically pure product |
Chemical Reactions Analysis
Types of Reactions
N-(2-(dimethylamino)ethyl)-4-iodo-N-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzenesulfonamides.
Scientific Research Applications
N-(2-(dimethylamino)ethyl)-4-iodo-N-methylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-(2-(dimethylamino)ethyl)-4-iodo-N-methylbenzenesulfonamide involves its interaction with specific molecular targets. The dimethylaminoethyl group can interact with biological membranes, while the iodine atom may participate in halogen bonding with target proteins. These interactions can lead to the modulation of biological pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Structural Features
The target compound’s structure is compared to related sulfonamides and amines below:
Key Observations :
- The iodo substituent in the target compound distinguishes it from methyl, methoxy, or chloro analogs, influencing electronic properties and steric bulk .
- The dimethylaminoethyl side chain enhances solubility compared to hydroxyethyl () or chloroethyl () groups, which may affect pharmacokinetics .
- The N-methyl sulfonamide group is conserved across many analogs, but the para-iodo substitution is unique to the target compound .
Physicochemical Properties
Solubility and Basicity
- Target Compound: The dimethylaminoethyl group provides a basic tertiary amine (pKa ~8–10), enhancing water solubility in acidic environments .
- N-(2-Hydroxyethyl)-4-methylbenzenesulfonamide : The hydroxyethyl group offers hydrogen-bonding capability but lacks basicity, likely reducing solubility in acidic media .
- N-(2-Chloroethyl)-4-methylbenzenesulfonamide: The chloroethyl group is non-basic and may confer reactivity (e.g., nucleophilic substitution) absent in the target compound .
Electronic Effects
- The para-iodo substituent in the target compound is strongly electron-withdrawing, increasing the sulfonamide’s acidity (lower pKa) compared to methyl or methoxy analogs .
Reactivity and Functional Potential
- Iodo Substituent : The iodine atom in the target compound may allow for further functionalization (e.g., Suzuki coupling or radio-labeling for imaging) .
- Chloroethyl Analog: The chloroethyl group in is a reactive site for alkylation or elimination reactions, unlike the stable dimethylaminoethyl chain in the target compound .
- Perfluorinated Sulfonamides (): These exhibit extreme electron-withdrawing effects due to fluorine atoms, contrasting with the iodine-mediated effects in the target compound .
Biological Activity
N-(2-(dimethylamino)ethyl)-4-iodo-N-methylbenzenesulfonamide, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Chemical Formula : C₁₃H₁₈I N₃O₂S
- Molecular Weight : 353.26 g/mol
This compound belongs to the class of sulfonamides, which are known for their antibacterial properties and ability to inhibit various enzymes.
-
Enzyme Inhibition :
- This compound has shown promise as an inhibitor of various enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). In vitro studies indicate that it may exhibit competitive inhibition against these enzymes, which are crucial in neurotransmission and have implications in neurodegenerative diseases .
- Anticancer Activity :
- Antimicrobial Properties :
Table 1: Biological Activities of this compound
| Activity Type | Observed Effect | Reference |
|---|---|---|
| AChE Inhibition | IC50 = 7.31 μM | |
| Anticancer Activity | Induces apoptosis in cancer cell lines | |
| Antimicrobial Activity | Effective against E. coli and S. aureus |
Case Studies
- Neuroprotective Effects :
- Cancer Cell Line Studies :
- Antimicrobial Efficacy :
Q & A
Q. What are the established synthetic routes for N-(2-(dimethylamino)ethyl)-4-iodo-N-methylbenzenesulfonamide, and what key reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves sulfonylation of the amine precursor. For example, reacting 4-iodobenzenesulfonyl chloride with N-methyl-2-(dimethylamino)ethylamine in anhydrous dichloromethane under nitrogen, with triethylamine as a base. Reaction optimization (e.g., temperature, solvent polarity) is critical to avoid side products like double sulfonamides, as observed in analogous syntheses . Table 1 : Key Reaction Parameters
| Reagent | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| 4-Iodobenzenesulfonyl chloride | CH₂Cl₂ | 0–25°C | 60–75 |
| N-methyl-2-(dimethylamino)ethylamine | THF | Reflux | 45–50 |
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- X-ray crystallography : Resolves sulfonamide geometry and iodine positioning. A related compound (4-(4-methylbenzenesulfonamido)benzoic acid) showed C–S bond lengths of 1.76–1.79 Å and S–N distances of 2.63 Å, with hydrogen-bonded dimeric packing .
- DFT/TD-DFT : Predicts vibrational frequencies (e.g., S=O stretches at 1150–1350 cm⁻¹) and electronic transitions. Solvent effects (e.g., DMSO) alter charge distribution .
- ¹H/¹³C NMR : Dimethylamino protons appear as singlets (~δ 2.2–2.5 ppm); aromatic protons split due to iodine’s electronegativity .
Q. What are the primary biochemical targets or pathways modulated by this compound?
- Methodological Answer : While direct studies are limited, structural analogs (e.g., pyrimidine-linked sulfonamides) inhibit kinases or GPCRs via sulfonamide–active site interactions. Molecular docking (AutoDock Vina) of a related compound showed binding energy of −9.2 kcal/mol to cyclooxygenase-2, suggesting anti-inflammatory potential .
Advanced Research Questions
Q. How does the crystal packing of this compound influence its physicochemical stability?
Q. What computational strategies predict its reactivity in nucleophilic substitution reactions?
- Methodological Answer : DFT calculations (B3LYP/6-311+G(d,p)) map electrostatic potential surfaces, identifying iodine as a leaving group (Mulliken charge: −0.25). Solvent models (PCM) show DMF enhances SN2 reactivity (activation energy: 28.5 kcal/mol) .
Q. How do unexpected byproducts form during synthesis, and how can they be mitigated?
- Methodological Answer : Over-sulfonylation can yield bis-sulfonamides (e.g., N-(aryl)-di-sulfonamide structures). Stoichiometric control (1:1 sulfonyl chloride:amine) and low temperatures (−5°C) minimize this. LC-MS monitoring detects intermediates (m/z 450–500) for real-time adjustment .
Q. How do contradictory bioactivity results arise across studies, and how should they be resolved?
- Methodological Answer : Discrepancies in IC₅₀ values (e.g., 5 µM vs. 50 µM) may stem from assay conditions (e.g., serum protein binding). Normalize data using standardized protocols (e.g., CLSI guidelines) and validate via orthogonal assays (SPR vs. fluorescence polarization) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
